REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].C1CNC(=O)C1.[Br:18][Br-]Br>C1COCC1>[CH:4]([C:2]([CH2:1][Br:18])=[O:3])=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=CC1=CC=CC=C1
|
Name
|
pyrrolidone hydrotribromide
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess pyrrolidone hydrotribromide is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is dissolved in Et2O
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents
|
Type
|
CUSTOM
|
Details
|
affords a crude product, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel eluting with Et2O-hexanes (1:6)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C(=O)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.91 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |